

Spectral Analysis of 4-(2-Methyl-4-thiazolyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Methyl-4-thiazolyl)phenol

Cat. No.: B1581357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound **4-(2-Methyl-4-thiazolyl)phenol**, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of experimentally recorded spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and established spectroscopic principles. This guide also outlines generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.

Chemical Structure and Properties

IUPAC Name: 4-(2-Methyl-1,3-thiazol-4-yl)phenol

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

CAS Number: 30686-73-8

Appearance: Expected to be a crystalline solid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-(2-Methyl-4-thiazolyl)phenol**. These predictions are derived from computational models and analysis of spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet	1H	Ar-OH
~7.7	Doublet	2H	Ar-H (ortho to -OH)
~7.3	Singlet	1H	Thiazole C5-H
~6.9	Doublet	2H	Ar-H (meta to -OH)
~2.7	Singlet	3H	-СН3

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~165	Thiazole C2
~157	Phenol C4 (C-OH)
~152	Thiazole C4
~129	Phenol C2 & C6
~125	Phenol C1
~116	Phenol C3 & C5
~115	Thiazole C5
~19	-CH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1610, 1580, 1500	Medium-Strong	Aromatic C=C stretch
~1470	Medium	Thiazole ring stretch
~1250	Strong	C-O stretch (phenolic)
~830	Strong	para-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
191	100	[M] ⁺ (Molecular Ion)
176	20	[M - CH₃] ⁺
162	15	[M - CHO]+
134	30	[M - C₂H₃NS]+ (loss of methylthiazole)
93	40	[C ₆ H ₅ O] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectral data for solid phenolic compounds like **4-(2-Methyl-4-thiazolyl)phenol**.

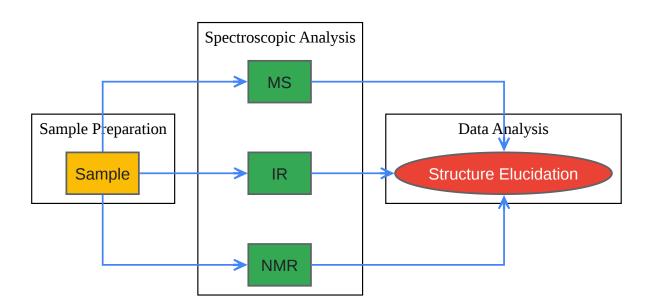
Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

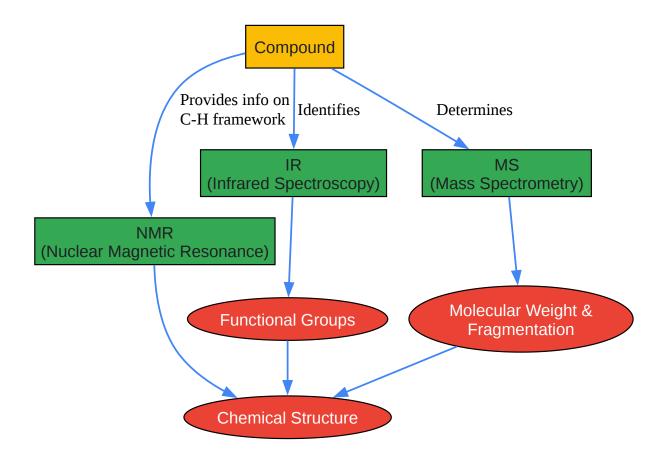
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the crystalline compound directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular ion with minimal fragmentation.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions and their relative abundances.

Visualizations


The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques in chemical characterization.

Click to download full resolution via product page

Caption: General workflow for spectral data acquisition and analysis.

Click to download full resolution via product page

Caption: Relationship of spectroscopic techniques to chemical characterization.

To cite this document: BenchChem. [Spectral Analysis of 4-(2-Methyl-4-thiazolyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581357#spectral-data-of-4-2-methyl-4-thiazolyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com